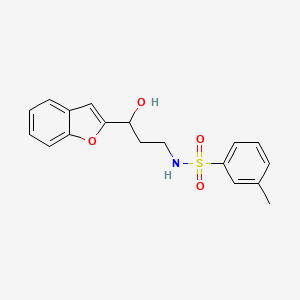

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide

描述

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core linked via a 3-hydroxypropyl chain to a 3-methylbenzenesulfonamide group. The benzofuran moiety contributes to its aromatic and planar structure, which may enhance interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-5-4-7-15(11-13)24(21,22)19-10-9-16(20)18-12-14-6-2-3-8-17(14)23-18/h2-8,11-12,16,19-20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQGVBTYAAUUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol and a base such as sodium hydroxide.

Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The hydroxy group can be substituted with various electrophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Alkylated or acylated derivatives depending on the electrophile used.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, which include compounds similar to N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide. Benzofuran derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

- Case Study : A series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis H37Rv strains. The compounds displayed promising results, with some achieving minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 3 | 8 | M. tuberculosis |

| Compound 4 | 2 | M. tuberculosis |

| Compound 6 | 3.12 | M. tuberculosis |

These findings suggest that modifications on the benzofuran scaffold can enhance antimicrobial efficacy, making it a valuable area for further research.

Anticancer Properties

The compound is also being explored for its potential anticancer applications. Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : Research has demonstrated that certain benzofuran derivatives exhibit selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Anti-inflammatory Effects

Benzofuran derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

- Case Study : In vitro studies showed that specific benzofuran compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating their potential use in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to enhance its pharmacological properties. The structure-activity relationship studies are critical in understanding how variations in chemical structure impact biological activity.

- Data Table :

| Structural Modification | Biological Activity | Reference |

|---|---|---|

| Hydroxyl group at C-6 | Enhanced antibacterial activity | |

| Substituted benzene rings | Increased anticancer potency |

These insights provide a framework for designing new derivatives with improved therapeutic profiles.

作用机制

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares the target compound with two structurally related molecules from the evidence:

Key Observations:

Core Structure Differences :

- The target compound and the cancer-focused benzofuran derivative share a benzofuran core, which is associated with DNA intercalation or kinase inhibition in oncology . In contrast, AND-1184 (MBS) uses a benzoxazol core, which may favor CNS targets due to improved blood-brain barrier penetration .

The cancer-targeted benzofuran compound incorporates fluorophenyl and pyrrolidine-carbonyl groups, which increase lipophilicity and binding affinity for kinase domains, a common strategy in anticancer drug design .

Therapeutic Indications :

Physicochemical and Pharmacokinetic Properties

Discussion:

- The hydroxypropyl group in the target compound may confer better solubility than AND-1184, though its metabolic fate (e.g., glucuronidation of the hydroxyl) remains uncharacterized.

- AND-1184’s fluoro substituent likely improves metabolic stability, a critical factor for CNS drugs requiring prolonged half-lives .

Research Findings and Mechanistic Insights

- AND-1184 (MBS) : Solid-state NMR and X-ray studies reveal a rigid conformation stabilized by intramolecular hydrogen bonds, which may enhance receptor binding in dementia-related targets like serotonin or sigma receptors .

- Cancer-Targeted Benzofuran : The acrylamide group in this compound suggests covalent binding to kinase active sites (e.g., EGFR or BTK), a mechanism leveraged in tyrosine kinase inhibitors .

生物活性

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic organic compound notable for its unique structural features, including a benzofuran moiety, a hydroxypropyl group, and a methylbenzenesulfonamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material sciences.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-methylbenzenesulfonamide. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO4S |

| Molecular Weight | 341.41 g/mol |

| CAS Number | 1448058-42-1 |

| InChI Key | InChI=1S/C18H19NO4S/c1-13-5-4-7-15(11-13)24(21,22)19-10-9-16(20)18-12-14-6-2-3-8-17(14)23-18/h2-8,11-12,16,19-20H,9-10H2,1H3 |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Benzofuran Moiety : Synthesized through cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.

- Introduction of Hydroxypropyl Group : Achieved via nucleophilic substitution using 3-chloropropanol and sodium hydroxide.

- Sulfonamide Formation : Finalized by reacting the intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Properties

Research indicates that compounds containing benzofuran moieties often exhibit antimicrobial properties. This compound is being investigated for its effectiveness against various bacterial strains due to its sulfonamide component, which is known to inhibit bacterial growth by interfering with folate synthesis.

Anticancer Potential

The compound's structural complexity allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cancer metabolism or as an antagonist to specific receptors involved in tumor growth.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In cell-based assays using various cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent in infectious diseases.

Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Psoralen | Benzofuran derivative | Treatment for skin diseases |

| 8-Methoxypsoralen | Benzofuran derivative | Antimicrobial properties |

| Angelicin | Benzofuran compound | Photoreactive properties |

This compound stands out due to its combination of functional groups that enhance its biological activity compared to other benzofuran derivatives.

常见问题

Q. What reactor design principles improve scalability of this compound’s synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonylation), minimizing decomposition. Use membrane separation technologies to isolate intermediates . Scale-up simulations (e.g., COMSOL Multiphysics) model mixing efficiency and residence time distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。